2'-Azetidinomethyl-2,3-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Azetidinomethyl-2,3-dimethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. This compound has garnered significant attention in recent years due to its unique physical and chemical properties, making it a potential candidate for various fields of research and industry.
Preparation Methods
The synthesis of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves several steps. One common synthetic route includes the reaction of 2,3-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of materials, pharmaceuticals, and fine chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2’-Azetidinomethyl-2,3-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:
- 2,4-Dimethylbenzophenone
- 4-Methylbenzophenone
- 2,2’-Dimethylbenzophenone
What sets 2’-Azetidinomethyl-2,3-dimethylbenzophenone apart is its unique azetidinomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-5-10-17(15(14)2)19(21)18-9-4-3-8-16(18)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHPCDMCENVNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643706 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-85-3 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.